molecular formula C15H11N3O2S B4854887 N-(4-acetylphenyl)-2,1,3-benzothiadiazole-5-carboxamide

N-(4-acetylphenyl)-2,1,3-benzothiadiazole-5-carboxamide

Cat. No. B4854887
M. Wt: 297.3 g/mol
InChI Key: JOYYIOWKSKLKRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-2,1,3-benzothiadiazole-5-carboxamide, commonly known as ABT-737, is a small molecule inhibitor of anti-apoptotic proteins from the Bcl-2 family. It was first discovered by Abbott Laboratories and has been extensively studied for its potential use as an anticancer agent.

Mechanism of Action

ABT-737 works by binding to and inhibiting the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w. These proteins play a key role in preventing apoptosis, or programmed cell death, in cancer cells. By inhibiting these proteins, ABT-737 can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and physiological effects:
ABT-737 has been shown to have a number of biochemical and physiological effects in cancer cells. It can induce apoptosis, inhibit cell growth and proliferation, and enhance the efficacy of other anticancer agents when used in combination therapy. ABT-737 has also been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.

Advantages and Limitations for Lab Experiments

ABT-737 has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, with a large body of literature available on its mechanism of action and potential therapeutic applications. However, there are also limitations to using ABT-737 in lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to work with. It also has a relatively short half-life, which can limit its effectiveness in certain experimental settings.

Future Directions

There are a number of future directions for research on ABT-737. One area of focus is the development of more potent and selective inhibitors of anti-apoptotic proteins from the Bcl-2 family. Another area of interest is the identification of biomarkers that can predict response to ABT-737 and other Bcl-2 family inhibitors. Finally, there is ongoing research into the use of ABT-737 in combination therapy with other anticancer agents, with the goal of enhancing its effectiveness and reducing toxicity.

Scientific Research Applications

ABT-737 has been extensively studied for its potential use as an anticancer agent. It has been shown to induce apoptosis in a variety of cancer cell lines, including those resistant to conventional chemotherapy. ABT-737 has also been shown to enhance the efficacy of other anticancer agents when used in combination therapy.

properties

IUPAC Name

N-(4-acetylphenyl)-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S/c1-9(19)10-2-5-12(6-3-10)16-15(20)11-4-7-13-14(8-11)18-21-17-13/h2-8H,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYYIOWKSKLKRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-2,1,3-benzothiadiazole-5-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-2,1,3-benzothiadiazole-5-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-2,1,3-benzothiadiazole-5-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-acetylphenyl)-2,1,3-benzothiadiazole-5-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-acetylphenyl)-2,1,3-benzothiadiazole-5-carboxamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-(4-acetylphenyl)-2,1,3-benzothiadiazole-5-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-acetylphenyl)-2,1,3-benzothiadiazole-5-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.